3-(chloromethyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-N,N-dimethylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-N,N-dimethylaniline typically involves the chloromethylation of N,N-dimethylaniline. This can be achieved through the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
N,N-dimethylaniline+CH2O+HClZnCl2this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: The major product is N,N-dimethylaniline.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of protein-ligand interactions and enzyme mechanisms.
Industry: In the materials science industry, this compound is used in the production of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N,N-dimethylaniline involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules with desired functionalities.
Comparison with Similar Compounds
N,N-dimethylaniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(bromomethyl)-N,N-dimethylaniline: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.
3-(chloromethyl)aniline: Lacks the two methyl groups on the nitrogen atom, affecting its chemical properties and reactivity.
Uniqueness: 3-(Chloromethyl)-N,N-dimethylaniline is unique due to the presence of both the chloromethyl group and the dimethylamino group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUXVPASAXMCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.